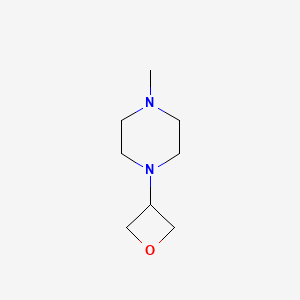
1-Methyl-4-(oxetan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-4-(oxetan-3-yl)piperazine” is a chemical compound with the CAS Number: 1788043-99-1 . It has a molecular weight of 156.23 . The IUPAC name for this compound is 1-methyl-4-(oxetan-3-yl)piperazine . It is available in a colorless to yellow liquid form and also as a solid .
Molecular Structure Analysis
The InChI code for “1-Methyl-4-(oxetan-3-yl)piperazine” is 1S/C8H16N2O/c1-9-2-4-10(5-3-9)8-6-11-7-8/h8H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The specific chemical reactions involving “1-Methyl-4-(oxetan-3-yl)piperazine” are not provided in the search results. For a detailed analysis of the chemical reactions, it would be beneficial to refer to peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis
“1-Methyl-4-(oxetan-3-yl)piperazine” has a molecular weight of 156.23 . It is available in a colorless to yellow liquid form and also as a solid . The compound should be stored in a refrigerator . The shipping temperature is room temperature .Scientific Research Applications
Design and Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of piperazine compounds for potential therapeutic applications. For instance, studies have been conducted on the synthesis of compounds with antidepressant and antianxiety activities, demonstrating the versatility of piperazine derivatives in pharmacology (J. Kumar et al., 2017). Similarly, another study focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via piperazine, which exhibited potent antibacterial and biofilm inhibition activities (Ahmed E. M. Mekky, S. Sanad, 2020).
Molecular Docking and Binding Affinity Studies
Piperazine derivatives have been evaluated for their binding affinities and molecular interactions, offering insights into their mechanisms of action. For example, derivatives have been studied for their estrogen receptor binding affinity and antiproliferative activities against breast cancer cell lines, with molecular docking revealing their potential as anti-cancer agents (I. Parveen et al., 2017).
Application in Flame Retardancy
The application of piperazine-phosphonates derivatives on cotton fabric as flame retardants illustrates the compound's utility beyond pharmaceuticals. Research in this area focuses on understanding the thermal decomposition reactions of treated fabrics, showcasing the potential of piperazine derivatives in enhancing fire safety (Thach-Mien D. Nguyen et al., 2014).
Anticonvulsant and Antimicrobial Activities
Compounds synthesized from piperazine derivatives have been evaluated for their anticonvulsant and antimicrobial activities. Studies have synthesized and tested various derivatives for their potential in treating convulsions and infections, highlighting the broad applicability of these compounds in medical research (M. Aytemir et al., 2004).
Mechanism of Action
Safety and Hazards
The safety information for “1-Methyl-4-(oxetan-3-yl)piperazine” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statement is P261 . For more detailed safety and hazard information, it would be beneficial to refer to the MSDS .
properties
IUPAC Name |
1-methyl-4-(oxetan-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-9-2-4-10(5-3-9)8-6-11-7-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFCJSNOPPWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(oxetan-3-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2840250.png)
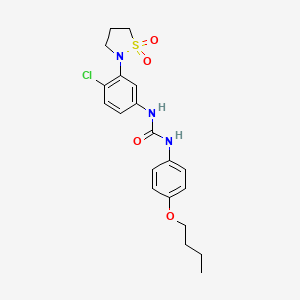
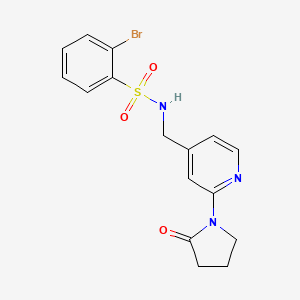
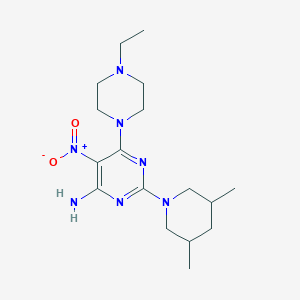
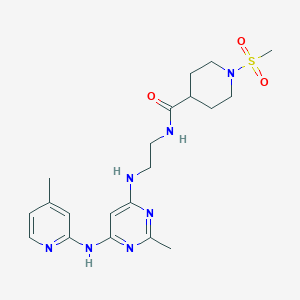
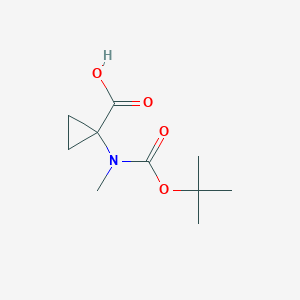
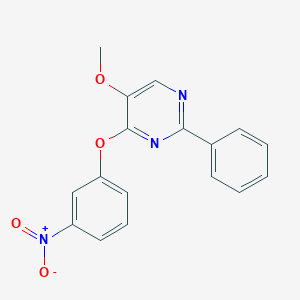
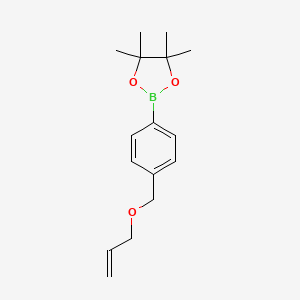
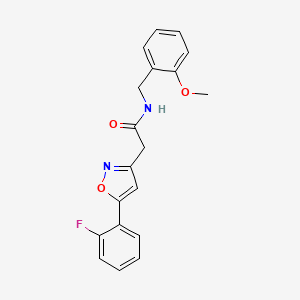

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)


![Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2840272.png)